molecular formula C14H22 B12403311 Octylbenzene-d22

Octylbenzene-d22

Cat. No.: B12403311
M. Wt: 212.46 g/mol
InChI Key: CDKDZKXSXLNROY-FEGNEZOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Octylbenzene-d22 is synthesized through the deuteration of Octylbenzene. The process involves the replacement of hydrogen atoms in Octylbenzene with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures required for the deuteration reaction. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Octylbenzene-d22 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: N-bromosuccinimide (NBS) under radical conditions.

Major Products

    Oxidation: Benzoic acids.

    Substitution: Benzylic halides.

Scientific Research Applications

Octylbenzene-d22 is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Octylbenzene-d22 involves its incorporation into drug molecules as a stable isotope. The deuterium atoms in this compound replace hydrogen atoms, which can affect the pharmacokinetic and metabolic profiles of the drug. This is due to the kinetic isotope effect, where the presence of deuterium slows down the rate of metabolic reactions, leading to prolonged drug action and reduced formation of toxic metabolites .

Comparison with Similar Compounds

Similar Compounds

    Octylbenzene: The non-deuterated form of Octylbenzene-d22.

    Benzylbenzene: Another alkylbenzene with a different alkyl chain length.

    Dodecylbenzene: An alkylbenzene with a longer alkyl chain.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for precise tracking and quantitation of the compound in various systems, making it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C14H22

Molecular Weight

212.46 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)benzene

InChI

InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D,8D2,9D,10D,11D2,12D,13D

InChI Key

CDKDZKXSXLNROY-FEGNEZOYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CCCCCCCCC1=CC=CC=C1

Origin of Product

United States

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